2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one 2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 2098046-79-6
VCID: VC3121722
InChI: InChI=1S/C8H12ClF2NO/c1-5(9)8(13)12-3-2-6(4-12)7(10)11/h5-7H,2-4H2,1H3
SMILES: CC(C(=O)N1CCC(C1)C(F)F)Cl
Molecular Formula: C8H12ClF2NO
Molecular Weight: 211.64 g/mol

2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one

CAS No.: 2098046-79-6

Cat. No.: VC3121722

Molecular Formula: C8H12ClF2NO

Molecular Weight: 211.64 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one - 2098046-79-6

Specification

CAS No. 2098046-79-6
Molecular Formula C8H12ClF2NO
Molecular Weight 211.64 g/mol
IUPAC Name 2-chloro-1-[3-(difluoromethyl)pyrrolidin-1-yl]propan-1-one
Standard InChI InChI=1S/C8H12ClF2NO/c1-5(9)8(13)12-3-2-6(4-12)7(10)11/h5-7H,2-4H2,1H3
Standard InChI Key LZHALXYDMUCXHH-UHFFFAOYSA-N
SMILES CC(C(=O)N1CCC(C1)C(F)F)Cl
Canonical SMILES CC(C(=O)N1CCC(C1)C(F)F)Cl

Introduction

Chemical Structure and Properties

2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one is a chlorinated ketone derivative with a pyrrolidine scaffold. The compound contains a pyrrolidine ring substituted at the 3-position with a difluoromethyl group, while the 1-position is attached to a 2-chloro-propan-1-one moiety. This structural arrangement contributes to its potential biological activity and pharmaceutical relevance.

The fundamental chemical and physical properties of the compound are summarized in Table 1:

Table 1. Chemical and Physical Properties of 2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one

PropertyValue
Chemical Name2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one
CAS Number2098046-79-6
Molecular FormulaC₈H₁₂ClF₂NO
Molecular Weight211.64 g/mol
StructurePyrrolidine ring with 3-difluoromethyl substitution and 1-(2-chloro-propan-1-one) group
Physical StateSolid at room temperature
SMILES NotationCC(Cl)C(=O)N1CCC(C(F)F)C1

The compound's structure features several key functional groups that contribute to its chemical reactivity and potential biological activity:

  • Pyrrolidine ring: A five-membered nitrogen-containing heterocycle that serves as the core scaffold

  • Difluoromethyl group: Located at the 3-position of the pyrrolidine ring, providing metabolic stability

  • Chloroketone moiety: The 2-chloro-propan-1-one group attached to the nitrogen of the pyrrolidine, which serves as a reactive site for nucleophilic substitution reactions

Synthesis Methodologies

The synthesis of 2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one can be achieved through several approaches, with the most common being the acylation of 3-(difluoromethyl)pyrrolidine with 2-chloropropanoyl chloride. Based on synthetic methods for similar compounds, the following methodology can be proposed:

Acylation Approach

This approach involves the reaction between 3-(difluoromethyl)pyrrolidine and 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically conducted in dichloromethane at controlled temperatures to ensure high yields and minimal by-product formation.

The general reaction scheme can be represented as:

  • 3-(difluoromethyl)pyrrolidine + 2-chloropropanoyl chloride → 2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one + HCl

  • The HCl generated is neutralized by triethylamine, forming triethylammonium chloride

The reaction conditions typically involve:

  • Solvent: Dichloromethane

  • Temperature: 0-25°C

  • Reaction time: 2-4 hours

  • Base: Triethylamine (1.1-1.5 equivalents)

  • Purification: Column chromatography

Alternative Synthesis Route

An alternative synthetic approach draws inspiration from methods used for related compounds, involving the use of cyclic anhydrides as starting materials :

  • Reaction of 3-(difluoromethyl)pyrrolidine with a suitable cyclic anhydride to form an intermediate

  • Chlorination of the intermediate using thionyl chloride or phosphorus pentachloride

  • Reduction of the resulting acid chloride to obtain the target compound

This multi-step process may offer advantages in terms of regioselectivity and functional group tolerance.

Applications in Research

2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one has significant applications across various fields of scientific research:

Pharmaceutical Research

The compound serves as a valuable intermediate in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders. Its unique structure makes it suitable for developing compounds with enhanced stability and biological activity profiles.

Medicinal Chemistry

In medicinal chemistry, this compound is used for structure-activity relationship studies. Researchers modify its structure to develop new therapeutic agents with improved efficacy and selectivity for specific biological targets.

Table 2. Research Applications of 2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one

Research FieldApplication
Pharmaceutical ResearchIntermediate in drug synthesis, particularly for CNS-active compounds
Medicinal ChemistryStructure-activity relationship studies and development of novel therapeutics
Chemical BiologyStudies of small molecule interactions with biological systems
Drug DevelopmentPrecursor for compounds targeting neurological disorders
Synthetic ChemistryModel substrate for developing new synthetic methodologies

Development of Receptor Ligands

The compound can serve as a precursor for developing ligands that target specific receptors, such as melanocortin receptors (MC4) mentioned in relation to similar compounds in patent literature . These receptors are involved in various physiological processes including energy homeostasis and sexual function.

Chemical Reactions and Mechanisms

The reactivity of 2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one is primarily determined by its functional groups, particularly the chloroketone moiety and the pyrrolidine ring.

Nucleophilic Substitution Reactions

The compound can undergo nucleophilic substitution reactions at the α-chloro position. The chlorine atom serves as a good leaving group, facilitating displacement by various nucleophiles including:

  • Amines (primary, secondary) - leading to amino ketone derivatives

  • Thiols - forming sulfur-containing analogues

  • Alkoxides - yielding ether derivatives

These reactions typically follow an SN2 mechanism, with the nucleophile attacking from the side opposite to the leaving group.

Amination Reactions

Amination reactions are particularly significant as they can yield derivatives with enhanced pharmacological properties. The general reaction involves:

  • Reaction with a primary or secondary amine

  • Displacement of the chlorine atom

  • Formation of an amino ketone derivative

These reactions are typically conducted in polar aprotic solvents such as DMF or acetonitrile, often with the addition of a base to neutralize the generated HCl.

Interactions with Biological Targets

The compound's interaction with biological targets is influenced by:

  • The pyrrolidine ring, which can engage in hydrogen bonding and hydrophobic interactions

  • The difluoromethyl group, which can participate in unique interactions with protein binding pockets

  • The chloroketone functionality, which can serve as an electrophilic site for covalent binding with nucleophilic residues in proteins

These characteristics make the compound valuable in studies exploring binding mechanisms and structure-activity relationships .

Comparison with Related Compounds

2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one shares structural similarities with several related compounds, but distinct differences impact their chemical and biological properties.

Table 3. Comparison of 2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one with Related Compounds

CompoundStructural DifferencesKey Property DistinctionsCAS Number
2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-oneBase compoundStandard reactivity profile2098046-79-6
2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-oneHydroxymethyl group at position 2, difluoro at position 4Enhanced hydrophilicity, potential for additional hydrogen bonding2092568-55-1
3-Chloro-1-(3-(difluoromethyl)piperidin-1-yl)propan-1-oneSix-membered piperidin ring instead of five-membered pyrrolidinDifferent ring conformation, altered binding geometry2090611-53-1
2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-oneEthoxymethyl group instead of difluoromethyl, piperidin instead of pyrrolidinIncreased lipophilicity, different electronic propertiesN/A

Structural Variations and Impact

The position of the difluoromethyl group and the nature of the heterocyclic ring (pyrrolidine versus piperidine) significantly impact the compound's:

  • Conformational flexibility

  • Binding affinity to biological targets

  • Metabolic stability

  • Pharmacokinetic properties

For instance, the pyrrolidine ring in 2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one confers a more constrained geometry compared to the six-membered piperidine ring in related compounds. This conformational difference can significantly impact receptor selectivity and binding affinity .

Current Research and Future Directions

Current research involving 2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one and structurally similar compounds focuses on several promising areas:

Development of Receptor-Specific Ligands

Research is actively exploring the potential of this compound and its derivatives to develop selective ligands for various receptors, including:

  • Melanocortin receptors (MC4) - involved in energy homeostasis and sexual function

  • TRK kinases - targets for treating neurological disorders

  • GLP-1 receptors - important for diabetes treatment

Optimization of Pharmacokinetic Properties

Current research efforts are directed toward modifying the basic structure to optimize:

  • Metabolic stability

  • Blood-brain barrier penetration

  • Oral bioavailability

  • Target selectivity

The difluoromethyl group plays a crucial role in these optimization efforts, as it enhances metabolic stability by resisting oxidative metabolism while maintaining hydrogen bond interactions.

Exploration of Novel Therapeutic Applications

Based on the structural features of 2-Chloro-1-(3-(difluoromethyl)pyrrolidin-1-yl)propan-1-one, research is expanding into potential applications for:

  • Neurological disorders

  • Metabolic diseases

  • Inflammatory conditions

  • Oncology applications

The compound's versatile structure allows for numerous modifications, creating opportunities for developing diverse therapeutic agents with varying mechanisms of action .

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